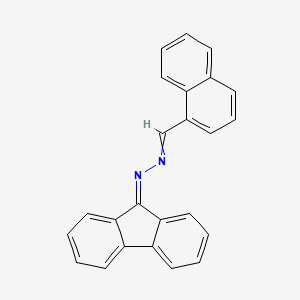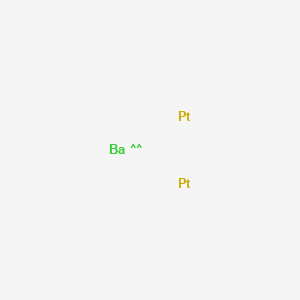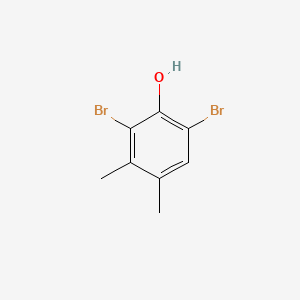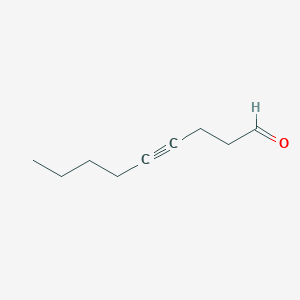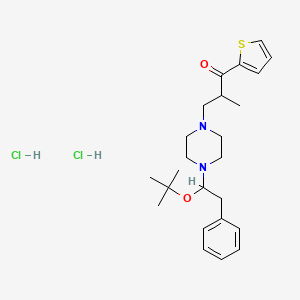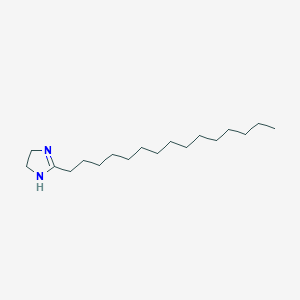
2-Pentadecylimidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It belongs to the class of imidazolines, which are heterocyclic compounds containing nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylimidazoline typically involves the cyclization of fatty acids with polyamines. One common method is the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring only 5-10 minutes and yielding high purity products .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of fatty acids and polyamines under vacuum conditions. Fatty acids such as stearic acid, palmitic acid, and oleic acid are commonly used in this process. The reaction is typically carried out at elevated temperatures to facilitate the cyclization and formation of the imidazoline ring .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentadecylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents to introduce new functional groups
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction can produce imidazoline derivatives with altered electronic properties .
Applications De Recherche Scientifique
2-Pentadecylimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound is utilized in the production of surfactants, corrosion inhibitors, and fabric softeners due to its amphiphilic nature .
Mécanisme D'action
The mechanism of action of 2-pentadecylimidazoline involves its interaction with specific molecular targets and pathways. It is known to interact with cell membranes, altering their properties and affecting cellular processes. The compound can also modulate enzyme activities and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Pentadecyl-2-oxazoline: Similar in structure but contains an oxazoline ring instead of an imidazoline ring.
2-Pentadecyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with slight structural differences.
Uniqueness: 2-Pentadecylimidazoline is unique due to its specific combination of a long alkyl chain and an imidazoline ring. This structure imparts distinct amphiphilic properties, making it highly effective in applications such as surfactants and corrosion inhibitors .
Propriétés
Numéro CAS |
12379-47-4 |
|---|---|
Formule moléculaire |
C18H36N2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
Clé InChI |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


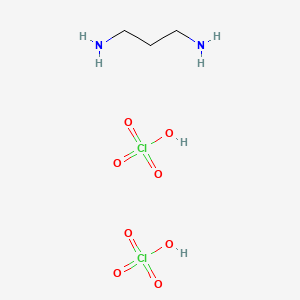
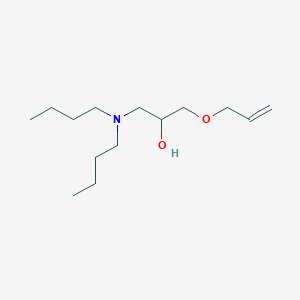
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)

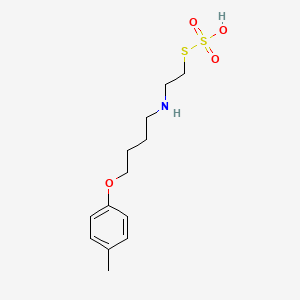
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
